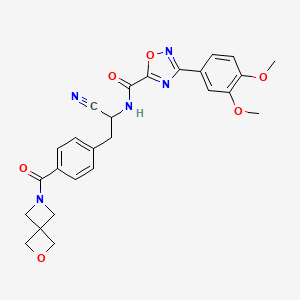

Pks13-TE inhibitor 4

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H25N5O6 |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

N-[1-cyano-2-[4-(2-oxa-6-azaspiro[3.3]heptane-6-carbonyl)phenyl]ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |

InChI |

InChI=1S/C26H25N5O6/c1-34-20-8-7-18(10-21(20)35-2)22-29-24(37-30-22)23(32)28-19(11-27)9-16-3-5-17(6-4-16)25(33)31-12-26(13-31)14-36-15-26/h3-8,10,19H,9,12-15H2,1-2H3,(H,28,32) |

InChI Key |

ODHZSXUYALGJKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NC(CC3=CC=C(C=C3)C(=O)N4CC5(C4)COC5)C#N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Structural Basis of Pks13-TE Inhibition: A Technical Guide

Introduction

Polyketide synthase 13 (Pks13) is an essential enzyme for the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the protective cell wall of Mycobacterium tuberculosis (Mtb)[1][2][3]. The thioesterase (TE) domain of Pks13 (Pks13-TE) is a validated and attractive target for the development of novel anti-tuberculosis drugs[1][3][4][5]. This guide provides an in-depth overview of the structural basis of Pks13-TE inhibition by various small molecules. While the prompt specified "inhibitor 4," this designation is not standard in the reviewed literature. Therefore, this document will focus on several well-characterized inhibitors for which substantial structural and quantitative data are available, including compounds from the benzofuran, oxadiazole, and N-aryl indole series.

Quantitative Data on Pks13-TE Inhibitors

The following table summarizes the inhibitory potency and antimycobacterial activity of key Pks13-TE inhibitors discussed in the literature.

| Inhibitor | Class | Pks13-TE IC50 (µM) | Mtb H37Rv MIC (µg/mL) | Mtb H37Rv MIC (µM) | Citation(s) |

| TAM1 | Benzofuran | 0.26 | - | - | [6] |

| TAM16 | Benzofuran | - | - | - | [6][7] |

| X20403 | Triazole Core | 0.057 | - | - | [1][4] |

| X20404 | Triazole Core | - | 0.25 (MIC) | - | [1][4] |

| X13045 | - | 15 | - | - | [1][4] |

| X14146 | Oxadiazole Core | 2.0 | - | - | [1][4] |

| X20348 | Oxadiazole Core | 0.47 | - | - | [1][4] |

| Compound 6e | 4H-chromen-4-one | 14.3 | 0.45 | - | [3][4] |

| Compound 44 | N-Aryl Indole | - | - | 0.07 | [8] |

| Compound 65 | δ-lactam | - | 0.0313 - 0.0625 | - | [7] |

| Inhibitor 2 | Coumestan | 1.30 | 0.0039 - 0.0078 | - | [9] |

| Inhibitor 3 | Coumestan | 1.55 | 0.0625 - 0.25 | - | [10] |

Structural Basis of Pks13-TE Inhibition

X-ray crystallography has been instrumental in elucidating the binding modes of various inhibitors within the active site of Pks13-TE[4][5][6]. These inhibitors generally bind in a substrate-accommodating channel, deep within the active site, and are in close proximity to the catalytic Ser1533 residue[4].

Binding of Benzofuran Derivatives (e.g., TAM1): The crystal structure of Pks13-TE in complex with TAM1 reveals that the inhibitor occupies the active site, which is located at the interface of the core and lid domains[6]. The binding of these inhibitors often displaces the side chain of Arg1563, opening up new conformations of the active site that can be exploited for drug design[4].

Binding of Triazole Core Inhibitors (e.g., X20404): The inhibitor X20404 also binds within the substrate-accommodating channel of Pks13-TE[1][4]. Its binding mode is comparable to that of other inhibitors like TAM16[1][4]. The cyclopropyl group of X20403, a related inhibitor, is in van der Waals contact with the side chains of Tyr1582 and Phe1585[1][4].

Binding of Oxadiazole Inhibitors (e.g., X20348): Inhibitors from the oxadiazole series also bind in the same channel as the series 1 and 2 inhibitors mentioned above[1][4]. The crystal structure of X20348 bound to Pks13-TE shows the inhibitor in the active site channel[1][4].

A common feature across these different inhibitor series is their ability to bind to the enzyme's active site, providing a structural basis for their inhibitory activity[4]. The interactions are typically a mix of hydrogen bonds and hydrophobic contacts with the residues lining the active site channel.

Experimental Protocols

Pks13-TE Enzyme Activity Assay

This assay is used to determine the enzymatic activity of Pks13-TE and to measure the inhibitory potency (IC50) of compounds.

-

Substrate Preparation: A solution of the fluorogenic substrate 4-methylumbelliferyl heptanoate (4-MUH) is prepared in DMSO.

-

Reaction Setup: The assay is performed in a 96-well plate format. Each well contains Pks13-TE (e.g., at 0.5 µM) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7).

-

Initiation of Reaction: The reaction is initiated by adding different concentrations of 4-MUH (e.g., 0.2–200 µM) to the wells. The final DMSO concentration is kept low (e.g., 1%).

-

Measurement: The fluorescence of the hydrolyzed product, 4-methylumbelliferone, is measured over time using a fluorescence plate reader with excitation at 355 nm and emission at 460 nm.

-

Data Analysis: The initial velocity of the reaction is calculated from the rate of fluorescence increase. For inhibitor studies, the assay is performed with varying concentrations of the inhibitor, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration[1][4][6].

X-ray Crystallography

This technique is used to determine the three-dimensional structure of Pks13-TE in complex with an inhibitor.

-

Protein Expression and Purification: The Pks13-TE domain is recombinantly expressed (e.g., in E. coli) and purified to homogeneity.

-

Crystallization: The purified Pks13-TE is pre-incubated with the inhibitor before setting up crystallization trials. Crystals are grown using methods like vapor diffusion.

-

Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction. Diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, using a previously known structure as a search model. The model is then refined against the diffraction data to obtain the final structure[1][4][6].

Surface Plasmon Resonance (SPR)

SPR is employed to study the binding kinetics and affinity of inhibitors to Pks13-TE.

-

Chip Preparation: The Pks13-TE protein is immobilized on a sensor chip.

-

Binding Analysis: Solutions of the inhibitor at various concentrations are flowed over the chip surface. The binding of the inhibitor to the immobilized protein is detected as a change in the refractive index, which is proportional to the mass change on the sensor surface.

-

Data Analysis: The association and dissociation rates are monitored in real-time. These data are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity[3][4][11].

Visualizations

Logical Workflow for Pks13-TE Inhibition and Analysis

Caption: A diagram illustrating the experimental workflow for the characterization of Pks13-TE inhibitors.

Mechanism of Pks13-TE Inhibition

Caption: A simplified diagram showing the inhibition of the Pks13-TE enzymatic reaction by a small molecule inhibitor.

References

- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of inhibitors targeting polyketide synthase 13 of Mycobacterium tuberculosis as antituberculosis drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based development of N-Arylindole derivatives as Pks13 inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Characterization of the Pks13-TE Domain Inhibitor Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding site characterization for inhibitors of the Polyketide Synthase 13 (Pks13) thioesterase (TE) domain, a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). The essential role of Pks13 in Mtb viability makes its TE domain a validated and attractive target for the development of novel anti-tuberculosis therapeutics.[1][2][3] This document outlines the structural features of the Pks13-TE binding pocket, summarizes quantitative data for a representative inhibitor, details common experimental protocols for inhibitor characterization, and provides visualizations of key pathways and workflows.

The Pks13-TE Domain: A Key Drug Target

Pks13 is a large, multi-domain enzyme responsible for the final condensation step in the synthesis of mycolic acids, which are essential components of the protective mycomembrane of Mtb.[1][3][4] The enzyme is composed of several domains, including an acyl carrier protein (ACP), a ketoacyl synthase (KS), an acyltransferase (AT), and a C-terminal thioesterase (TE) domain.[4][5][6] The TE domain is crucial as it catalyzes the release of the newly synthesized mycolic acid and its transfer to trehalose, forming trehalose monomycolate.[1][7] Inhibition of the Pks13-TE domain disrupts this vital pathway, leading to bactericidal effects.[8] Several classes of small molecule inhibitors have been identified that target the Pks13-TE domain, including benzofurans, oxadiazoles, and coumestans.[3][9][10]

Quantitative Data for Pks13-TE Inhibitors

The following tables summarize key quantitative data for a representative oxadiazole inhibitor, compound 44, which demonstrates potent anti-tubercular activity.[3] Additional data for other potent inhibitors are included for comparison.

Table 1: In Vitro Activity of Representative Pks13-TE Inhibitors

| Compound | Pks13 TE IC50 (μM) | Mtb H37Rv MIC (μM) |

| Oxadiazole 44 | Not explicitly stated, but potent | < 1 |

| Coumestan 32 | Not explicitly stated | 0.0039-0.0078 µg/mL |

| Benzofuran (TAM16) | Potent inhibitor | Highly potent |

| X20403 | 0.057 | Not explicitly stated |

| X20404 | Approx. 0.057 | Not explicitly stated |

Note: Direct comparison of IC50 and MIC values across different studies should be done with caution due to variations in assay conditions.

Table 2: Biophysical and Pharmacokinetic Data for Representative Pks13-TE Inhibitors

| Compound | Method | Parameter | Value |

| Oxadiazole 44 | In vitro DMPK | Mouse Metabolic Stability | Good |

| Coumestan 32 | hERG Inhibition | IC50 | ≥ 25 μM |

| In vivo PK | Bioavailability | Favorable in mouse models | |

| Tetracyclic Analogues | nanoDSF | ΔTm | > 3.0 °C |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of inhibitor binding. The following sections describe common experimental protocols used in the study of Pks13-TE inhibitors.

-

Cloning and Expression: The gene encoding the Pks13-TE domain from M. tuberculosis is cloned into an appropriate expression vector (e.g., pET vector) with an affinity tag (e.g., N-terminal 6x-His tag). The construct is then transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).[2][11]

-

Protein Production: Bacterial cultures are grown to a specific optical density at 37°C, and protein expression is induced (e.g., with IPTG). The temperature is typically lowered (e.g., to 18-25°C) for overnight expression to improve protein solubility.

-

Purification:

-

Cells are harvested by centrifugation and lysed (e.g., by sonication) in a buffer containing protease inhibitors.

-

The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged Pks13-TE is loaded onto a Ni-NTA affinity column.[2]

-

The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

The Pks13-TE protein is eluted with a high-concentration imidazole buffer.

-

Further purification is achieved by size-exclusion chromatography (SEC) to ensure homogeneity and remove aggregates.[11] Protein purity and integrity are confirmed by SDS-PAGE and other biophysical methods.[11]

-

-

4-Methylumbelliferyl Heptanoate (4-MUH) Assay:

-

This assay measures the esterase activity of Pks13-TE using a fluorogenic substrate.[11]

-

The reaction mixture contains purified Pks13-TE, the inhibitor at various concentrations, and the 4-MUH substrate in a suitable buffer.

-

The cleavage of the ester bond in 4-MUH by Pks13-TE releases the fluorescent product 4-methylumbelliferone, which can be monitored over time using a fluorescence plate reader.

-

IC50 values are determined by plotting the initial reaction rates against the inhibitor concentrations.

-

-

TAMRA Activity Probe Displacement Assay:

-

This competition assay measures the affinity of inhibitors for the Pks13-TE active site.[2][11]

-

A TAMRA fluorophore attached to a fluorophosphonate group acts as a probe that covalently binds to the catalytic serine residue in the Pks13-TE active site.[2][11]

-

Purified Pks13-TE is incubated with the inhibitor at various concentrations before the addition of the TAMRA probe.

-

The binding of the inhibitor to the active site prevents or reduces the binding of the TAMRA probe.

-

The amount of bound probe is quantified (e.g., using fluorescence polarization), and the displacement by the inhibitor is used to determine its IC50 value.[2][11]

-

-

Crystallization: The purified Pks13-TE domain is co-crystallized with the inhibitor. This typically involves mixing the protein-inhibitor complex with a crystallization solution containing precipitants (e.g., polyethylene glycol) and salts. The mixture is then left for vapor diffusion.[3]

-

Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[8][9]

-

Structure Determination and Refinement: The crystal structure is solved using molecular replacement with a known Pks13-TE structure as a search model. The inhibitor is then modeled into the electron density map, and the entire complex is refined to produce a high-resolution structure of the Pks13-TE-inhibitor complex.[3][8][9]

-

Principle: Nano differential scanning fluorimetry (nanoDSF) measures the thermal stability of a protein by monitoring changes in its intrinsic fluorescence (typically from tryptophan residues) as the temperature is increased. Ligand binding generally stabilizes the protein, resulting in an increase in its melting temperature (Tm).[6]

-

Procedure:

-

Purified Pks13-TE is mixed with the inhibitor at different concentrations. A control sample with DMSO (or the vehicle for the inhibitor) is also prepared.[6]

-

The samples are loaded into capillaries and placed in a nanoDSF instrument.

-

The temperature is ramped up, and the fluorescence is measured at different wavelengths.

-

The Tm is calculated as the temperature at which the protein unfolds. The shift in Tm (ΔTm) in the presence of the inhibitor compared to the control indicates the stabilizing effect of the inhibitor and is a measure of binding affinity.[6]

-

Visualizations

Caption: The Pks13 enzymatic pathway for mycolic acid synthesis.

Caption: A generalized workflow for the characterization of Pks13-TE inhibitors.

References

- 1. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystallization and structure analysis of the core motif of the Pks13 acyltransferase domain from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Mycobacterial Polyketide Synthase Pks13-TE Domain with Small Organic Molecular Scaffolds: QSAR-Driven Modelling Studies to Identify Novel Inhibitors[v1] | Preprints.org [preprints.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. An integrated computational approach towards novel drugs discovery against polyketide synthase 13 thioesterase domain of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

In Vitro Anti-Mycobacterial Activity of Pks13-TE Inhibitor TAM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-mycobacterial activity of the Polyketide Synthase 13 (Pks13) thioesterase (TE) domain inhibitor, TAM1, also designated as compound 4 in initial reports. TAM1 is a benzofuran-class inhibitor that targets the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, representing a promising avenue for the development of novel anti-tuberculosis therapeutics.

Core Data Presentation

The in vitro activity of TAM1 has been quantified through enzymatic and whole-cell assays. The following tables summarize the key quantitative data available for this compound.

| Compound | Chemical Structure | Target | Assay Type | Value | Mycobacterial Strain |

| TAM1 (Compound 4) | Ethyl 5-hydroxy-2-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)benzofuran-3-carboxylate | Pks13-TE | Enzymatic Inhibition (IC50) | 0.26 µM[1] | N/A |

| Whole-cell Inhibition (MIC) | 5 µM | M. tuberculosis mc27000[1] | |||

| Whole-cell Inhibition (MIC) | >10 µg/mL | M. tuberculosis H37Rv |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Pks13-TE Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Pks13 thioesterase domain using a fluorogenic substrate.

Materials:

-

Recombinant Pks13-TE protein

-

4-methylumbelliferyl heptanoate (4-MUH) substrate

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the Pks13-TE inhibitor TAM1 in DMSO.

-

Serially dilute the inhibitor in DMSO to create a range of concentrations.

-

In a 96-well plate, add the diluted inhibitor to the assay buffer.

-

Add the recombinant Pks13-TE protein to each well containing the inhibitor and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the 4-MUH substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the cleaved 4-methylumbelliferone product (typically ~360 nm excitation and ~450 nm emission).

-

The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of TAM1 against Mycobacterium tuberculosis is determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay assesses the metabolic activity of the bacteria as an indicator of growth.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv or mc27000)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Pks13-TE inhibitor TAM1

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare a stock solution of TAM1 in DMSO.

-

In a 96-well microplate, prepare two-fold serial dilutions of TAM1 in Middlebrook 7H9 broth.

-

Prepare an inoculum of M. tuberculosis from a mid-log phase culture and adjust the turbidity to a McFarland standard of 0.5.

-

Dilute the bacterial suspension and add it to each well of the microplate containing the serially diluted compound, resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL.

-

Include a drug-free control (bacteria only) and a sterile control (broth only).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well.

-

Continue to incubate the plates for another 24 hours.

-

Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates metabolic activity and bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Mandatory Visualizations

Pks13 Signaling Pathway in Mycolic Acid Biosynthesis

The following diagram illustrates the role of Pks13 in the final condensation step of mycolic acid biosynthesis, the target pathway of TAM1.

Caption: Pks13-mediated condensation in the mycolic acid biosynthesis pathway and its inhibition by TAM1.

Experimental Workflow for In Vitro Anti-Mycobacterial Activity Assessment

This diagram outlines the logical flow of experiments to determine the in vitro efficacy of a Pks13-TE inhibitor like TAM1.

Caption: Workflow for assessing the in vitro anti-mycobacterial activity of Pks13-TE inhibitors.

References

Technical Guide: Target Validation of Pks13-TE Inhibitors in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth technical guide on the core principles and experimental methodologies for the target validation of a representative Polyketide Synthase 13 (Pks13) thioesterase (TE) domain inhibitor, designated here as "Inhibitor 4," for the treatment of tuberculosis.

Introduction: Pks13 as a Druggable Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is distinguished by its unique and complex cell wall, which is rich in mycolic acids.[1] This mycolic acid layer is crucial for the bacterium's viability, virulence, and intrinsic resistance to many antibiotics.[1][2] The biosynthesis of mycolic acids is a well-established source of attractive targets for antitubercular drug discovery.[3][4]

Polyketide Synthase 13 (Pks13) is a large, multi-domain enzyme that catalyzes the final Claisen-type condensation step in mycolic acid synthesis.[5][6][7] It joins two long-chain fatty acids to create the α-alkyl β-ketoester precursor of mycolic acids.[2][8] Genetic studies have confirmed that Pks13 is essential for the survival of Mtb, making it a high-priority target for drug development.[3][4][9] The C-terminal thioesterase (TE) domain of Pks13, which is involved in the final product transfer, has been a particular focus for inhibitor development.[3][6] Several classes of compounds, including benzofurans, coumestans, and oxadiazoles, have been identified as potent inhibitors of the Pks13-TE domain.[2][7][9]

This guide outlines a comprehensive target validation cascade for a potent and selective Pks13-TE inhibitor.

The Mycolic Acid Biosynthesis Pathway and the Role of Pks13

The synthesis of mycolic acids is a multi-step process involving several fatty acid synthase (FAS) systems. Pks13 performs the final, crucial condensation step. An inhibitor that successfully blocks the Pks13-TE domain disrupts this entire pathway, leading to bacterial death.

Caption: Role of Pks13-TE in the final step of mycolic acid synthesis.

Target Validation Workflow

A robust target validation strategy combines biochemical, biophysical, genetic, and in vivo evidence to build a conclusive case that a compound's antibacterial activity is due to the inhibition of its intended target.

Caption: A sequential workflow for Pks13-TE inhibitor target validation.

Biochemical and Biophysical Validation

The first step is to confirm that the inhibitor directly interacts with and inhibits the Pks13-TE protein.

Enzymatic Inhibition

Biochemical assays measure the inhibitor's ability to block the enzymatic activity of the purified Pks13-TE domain. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: Enzymatic Inhibition of Pks13-TE by Inhibitor 4

| Assay Type | Substrate | Inhibitor 4 IC50 (µM) | Reference Compound (TAM16) IC50 (µM) |

|---|---|---|---|

| Fluorogenic Assay | 4-Methylumbelliferyl Heptanoate (4-MUH) | 0.22 | 0.26[6] |

| Competitive Binding | TAMRA-Fluorophosphonate Probe | 0.18 | Not Reported |

Experimental Protocol: Pks13-TE Fluorogenic Inhibition Assay

-

Protein Expression and Purification: The Pks13-TE domain (e.g., residues 1493-1733) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Assay Buffer: Prepare a buffer of 50 mM HEPES (pH 7.5), 150 mM NaCl, and 5% DMSO.

-

Inhibitor Preparation: Prepare a serial dilution of Inhibitor 4 in 100% DMSO.

-

Assay Procedure: a. In a 96-well black plate, add 2 µL of the inhibitor dilution to wells. b. Add 88 µL of assay buffer containing 250 nM of purified Pks13-TE protein to each well and incubate for 30 minutes at room temperature. c. Initiate the reaction by adding 10 µL of 200 µM 4-Methylumbelliferyl Heptanoate (4-MUH) substrate (final concentration 20 µM).[6] d. Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 450 nm) over 30 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Direct Target Engagement

Biophysical methods confirm direct physical binding between the inhibitor and the target protein. A thermal shift assay (Differential Scanning Fluorimetry) measures the change in the protein's melting temperature (Tm) upon ligand binding.

Table 2: Thermal Shift Assay for Pks13-TE Target Engagement

| Compound | Concentration (µM) | Pks13-TE Tm (°C) | ΔTm (°C) |

|---|---|---|---|

| DMSO (Control) | - | 56.2 | - |

| Inhibitor 4 | 300 | 60.5 | +4.3 |

| Reference (Tetracycle) | 300 | >59.2 | >+3.0[5] |

Experimental Protocol: Thermal Shift Assay

-

Reaction Mixture: In a 20 µL reaction volume, combine 30 µM purified Pks13-TE protein, 5x SYPRO Orange dye, and the test compound (e.g., 300 µM Inhibitor 4) in a buffer of 50 mM HEPES (pH 7.5) and 150 mM NaCl.[5]

-

Thermal Cycling: Use a real-time PCR instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

-

Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition curve. Calculate the ΔTm by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample containing the inhibitor. A significant positive shift indicates ligand binding and stabilization.[5]

Cellular and Genetic Validation

This stage confirms that the inhibitor's whole-cell activity is a direct result of targeting Pks13.

Whole-Cell Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the inhibitor that prevents visible growth of Mtb.

Table 3: Whole-Cell Activity of Inhibitor 4 against Mtb

| Mtb Strain | Genotype | Inhibitor 4 MIC (µg/mL) | Notes |

|---|---|---|---|

| H37Rv (WT) | Wild-Type | 0.05 | Potent activity against drug-susceptible Mtb. |

| Resistant Mutant 1 | pks13 (D1644G) | >32 | >640-fold shift, indicating on-target resistance.[2] |

| Resistant Mutant 2 | pks13 (A1667V) | 0.8 | 16-fold shift, indicating on-target resistance.[2] |

| Pks13 Hypomorph (-ATc) | Pks13 expression repressed | 0.006 | Increased susceptibility with lower target levels.[4] |

| Pks13 Hypomorph (+ATc) | Pks13 expression induced | 0.05 | Activity restored to wild-type levels.[4] |

Experimental Protocol: Mtb MIC Assay (Microplate Alamar Blue Assay)

-

Culture Preparation: Grow Mtb H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.

-

Inhibitor Dilution: Serially dilute Inhibitor 4 in a 96-well plate using 7H9 broth.

-

Inoculation: Add Mtb culture to each well to a final optical density (OD600) of ~0.001.

-

Incubation: Incubate the plates at 37 °C for 7 days.

-

Readout: Add Alamar Blue and Resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is the lowest drug concentration that remains blue (no growth).

Resistant Mutant Mapping

Isolating Mtb mutants that are resistant to the inhibitor and identifying the genetic basis of resistance is a powerful validation tool. If mutations consistently map to the pks13 gene, it provides strong evidence that Pks13 is the target.[3][10]

Caption: Workflow for identifying resistance mutations to validate the drug target.

Experimental Protocol: Selection and Sequencing of Resistant Mutants

-

Selection: Plate a high-density culture of Mtb H37Rv (~10⁸ CFU) onto Middlebrook 7H11 agar plates containing the inhibitor at 5-10 times its MIC.[3]

-

Incubation: Incubate plates at 37 °C for 3-4 weeks until resistant colonies appear.

-

Isolation and MIC Confirmation: Pick individual colonies, grow them in liquid culture, and re-determine their MIC to confirm the resistance phenotype.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutants and the parent wild-type strain.

-

Whole-Genome Sequencing (WGS): Perform WGS on all samples using a platform like Illumina.

-

Bioinformatic Analysis: Align the sequencing reads from the resistant mutants to the H37Rv reference genome and identify single nucleotide polymorphisms (SNPs) that are not present in the parent strain. Mutations consistently found within the pks13 gene, particularly in the TE domain, validate Pks13 as the target.[2][3]

In Vivo Target Validation

The final preclinical step is to demonstrate that the inhibitor is effective in a relevant animal model of tuberculosis, confirming that target engagement leads to a therapeutic outcome.

Mouse Model of Acute TB Infection

An acute infection model provides a rapid assessment of an inhibitor's in vivo bactericidal or bacteriostatic activity.

Table 4: In Vivo Efficacy of Inhibitor 4 in an Acute Mouse Model

| Treatment Group (daily, oral) | Dose (mg/kg) | Mean Log10 CFU in Lungs | Log10 CFU Reduction vs. Untreated |

|---|---|---|---|

| Untreated (Vehicle) | - | 6.1 | - |

| Inhibitor 4 | 25 | 5.0 | 1.1 |

| Inhibitor 4 | 50 | 3.8 | 2.3 |

| Isoniazid (Control) | 25 | 3.5 | 2.6 |

Experimental Protocol: Acute Mouse Infection Model

-

Infection: Infect female BALB/c mice via aerosol with Mtb H37Rv to achieve an implantation of ~100-200 bacilli in the lungs.

-

Treatment: Begin treatment 10-14 days post-infection. Administer Inhibitor 4 orally once daily for 2-4 weeks. Include untreated (vehicle) and positive control (e.g., isoniazid) groups.[2]

-

Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest their lungs.

-

Bacterial Load Quantification: Homogenize the lungs and plate serial dilutions of the homogenate onto 7H11 agar plates.

-

CFU Counting: After 3-4 weeks of incubation at 37 °C, count the number of colonies to determine the bacterial load (CFU) per organ. A dose-dependent reduction in lung CFU demonstrates in vivo efficacy.[2]

Conclusion

The target validation of a Pks13-TE inhibitor is a multi-step process that builds a mountain of evidence. For "Inhibitor 4," the validation cascade would confirm its mechanism of action through:

-

Biochemical Evidence: Potent, direct inhibition of the purified Pks13-TE enzyme.

-

Genetic Evidence: Potent whole-cell activity against Mtb, coupled with the emergence of resistance specifically through mutations in the pks13 gene.

-

In Vivo Evidence: Significant reduction of bacterial burden in a mouse model of infection.

Together, these data provide a rigorous and conclusive validation of Pks13-TE as the target of the inhibitor, justifying its further development as a novel anti-tuberculosis therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. [vivo.weill.cornell.edu]

- 10. pubs.acs.org [pubs.acs.org]

Early-Stage Cytotoxicity and In Vitro Efficacy Assessment of Pks13-TE Inhibitors: A Technical Guide

This technical guide provides a comprehensive overview of the early-stage cytotoxicity and in vitro efficacy assessment of inhibitors targeting the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). The inhibition of this pathway is a validated strategy for anti-tuberculosis (TB) drug discovery.[1][2] This document is intended for researchers, scientists, and drug development professionals working on novel anti-TB agents.

Data Presentation: In Vitro Profile of Pks13-TE Inhibitors

The initial assessment of novel chemical entities targeting Pks13-TE involves determining their potency against Mtb, their cytotoxicity against mammalian cells, and their direct engagement with the target enzyme. Below is a summary of quantitative data for representative Pks13-TE inhibitors from the benzofuran and coumestan classes.

Table 1: In Vitro Activity of Pks13-TE Inhibitors against M. tuberculosis H37Rv

| Compound/Class | Chemical Scaffold | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| TAM16 | Benzofuran | 0.0313 | [2] |

| Coumestan 9 | Coumestan | <0.0039 | [2] |

| Coumestan 65 | δ-lactam containing benzofuro[3,2-c]quinolin-6-one | 0.0313 - 0.0625 | [2] |

| X20404 | Triazole Core | 0.25 (µM) |[3] |

Table 2: Cytotoxicity and Selectivity of Pks13-TE Inhibitors

| Compound/Class | Mammalian Cell Line | Cytotoxicity (IC50 in µg/mL) | Selectivity Index (SI = IC50/MIC) | Reference |

|---|---|---|---|---|

| TAM16 | HepG2 | >50 (µM) | >1600 (approx.) | [4] |

| Coumestan 65 | Vero | >4 | 64 - 128 | [2] |

| Coumestan Derivatives | Healthy Cells | Low cytotoxicity reported | Promising selectivity reported |[5] |

Table 3: Target Engagement of Pks13-TE Inhibitors

| Compound/Class | Pks13-TE Inhibition (IC50 in µM) | Thermal Shift (ΔTm in °C) | Reference |

|---|---|---|---|

| TAM1 | 0.26 | Not Reported | [6] |

| TAM16 | 0.002 | Not Reported | [7] |

| Coumestan Derivatives | Not Reported | > 3.0 |[2] |

Experimental Protocols

Detailed methodologies for the key assays are crucial for the reproducibility and validation of results.

This assay is widely used to determine the Minimum Inhibitory Concentration (MIC) of compounds against replicating Mtb.[2][8]

Principle: The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active cells, resazurin is reduced to the pink and highly fluorescent resorufin. The color change provides a visual determination of bacterial growth inhibition.

Protocol:

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate using 7H9 broth. The final volume in each well should be 100 µL.

-

Inoculation: Adjust the turbidity of the Mtb culture to a McFarland standard of 1.0 and dilute 1:20. Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

-

Controls: Include wells with Mtb and no compound (positive growth control) and wells with media only (negative control).

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.[9]

-

Result Interpretation: Incubate for another 24 hours. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

This assay assesses the general toxicity of compounds against a mammalian cell line (e.g., Vero, HepG2) to determine selectivity.[10]

Principle: Similar to MABA, this assay relies on the reduction of resazurin to fluorescent resorufin by metabolically active, viable cells. The fluorescence intensity is directly proportional to the number of living cells.[11]

Protocol:

-

Cell Seeding: Plate mammalian cells (e.g., Vero cells) in a 96-well, opaque-walled plate at an optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

-

Cell Adhesion: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to attach.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a "cells only" control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) under standard culture conditions.

-

Assay Development: Add 20 µL of resazurin solution to each well.[10]

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[10]

-

Data Acquisition: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined using a dose-response curve.

NanoDSF is a thermal shift assay used to confirm direct binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.[2][12]

Principle: This technique monitors the intrinsic fluorescence of tryptophan residues within a protein. As the protein unfolds due to increasing temperature, these residues become exposed to the aqueous environment, causing a shift in their fluorescence emission maximum from 330 nm to 350 nm.[13][14] The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Protocol:

-

Sample Preparation: Prepare a solution of the purified Pks13-TE protein at a suitable concentration (e.g., 30 µM).

-

Compound Addition: In separate capillaries, mix the Pks13-TE protein solution with either the test compound (at a concentration typically 5-10 fold higher than the protein) or DMSO as a control.[2]

-

Instrument Setup: Load the capillaries into the nanoDSF instrument.

-

Thermal Denaturation: Apply a linear thermal ramp (e.g., from 35°C to 95°C at a rate of 1°C/min). The instrument will continuously monitor the fluorescence emission at 330 nm and 350 nm.

-

Data Analysis: The instrument software calculates the ratio of fluorescence intensities (F350/F330) and plots it against temperature. The Tm is the inflection point of this curve, which corresponds to the peak of the first derivative.

-

Interpretation: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound. A significant positive ΔTm indicates ligand binding and stabilization of the protein.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological pathways and experimental processes.

Caption: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Caption: Experimental Workflow for Early-Stage Cytotoxicity Assessment.

Caption: Logic Diagram for Hit-to-Lead Prioritization.

References

- 1. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Therapeutic potential of coumestan Pks13 inhibitors for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. labbox.es [labbox.es]

- 12. nanoDSF as screening tool for enzyme libraries and biotechnology development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. durham-repository.worktribe.com [durham-repository.worktribe.com]

- 14. nanotempertech.com [nanotempertech.com]

The Inhibitory Effect of Pks13-TE Inhibitor 4 on the Mycolic Acid Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycolic acids are essential, long-chain fatty acids that form the cornerstone of the unique and impermeable cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The biosynthesis of these complex lipids presents a validated and highly attractive target for the development of novel anti-tubercular agents. This technical guide provides an in-depth analysis of the mechanism of action of Pks13-TE inhibitor 4, a representative potent small molecule targeting the thioesterase (TE) domain of Polyketide Synthase 13 (Pks13). Pks13 is a crucial enzyme that catalyzes the final Claisen-type condensation step in mycolic acid synthesis.[1][2][3] This document details the mycolic acid synthesis pathway, the specific inhibitory effects of this compound, quantitative efficacy data, and the experimental protocols used to ascertain its activity.

The Mycolic Acid Synthesis Pathway: A Vital Target

The mycobacterial cell wall is a complex and robust structure, with mycolic acids being its major and most characteristic component.[4][5] These α-alkyl, β-hydroxy fatty acids provide a hydrophobic barrier that is largely responsible for the intrinsic resistance of Mtb to many common antibiotics and the host's immune system. The synthesis of mycolic acids is a multi-step enzymatic process that primarily involves two fatty acid synthase systems: FAS-I (fatty acid synthase-I) and FAS-II (fatty acid synthase-II).[4][6][7]

FAS-I is responsible for the de novo synthesis of short-chain fatty acids, producing C24-C26 acyl-CoA, which serves as the α-branch of the mycolic acid.[5] The FAS-II system elongates shorter fatty acids to generate the long meromycolate chain (C50-C60).[8] The final and critical step in the formation of the mycolic acid backbone is the Claisen-type condensation of the α-branch and the meromycolate chain. This reaction is catalyzed by the multi-domain enzyme, Polyketide Synthase 13 (Pks13).[1][2][9]

Pks13 is a large, multi-domain protein that includes a ketoacyl synthase (KS), an acyltransferase (AT), two acyl carrier protein (ACP) domains, and a C-terminal thioesterase (TE) domain.[1][2][3] The TE domain is responsible for the final transfer of the nascent mycolic acid from Pks13, a step that is essential for the completion of the synthesis.[10][11] The essentiality of Pks13 for the viability of Mtb makes it a prime target for novel drug discovery efforts.[1][2]

Mechanism of Action of this compound

This compound represents a class of small molecules designed to specifically bind to and inhibit the thioesterase (TE) domain of Pks13. By targeting this domain, the inhibitor effectively blocks the final step of mycolic acid synthesis, leading to the accumulation of precursor fatty acids and preventing the formation of mature mycolic acids. This disruption of the cell wall biosynthesis ultimately results in bactericidal activity against M. tuberculosis.

The inhibitory action is achieved through high-affinity binding to the active site of the Pks13-TE domain. This binding is often characterized by specific molecular interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket.[3] The occupation of the active site by the inhibitor prevents the natural substrate from binding and being processed, thus halting the entire mycolic acid synthesis pathway.

Below is a diagram illustrating the mycolic acid synthesis pathway and the point of inhibition by this compound.

Caption: Mycolic acid synthesis pathway and inhibition by this compound.

Quantitative Data on Inhibitor Efficacy

The potency of this compound has been evaluated through various in vitro assays, demonstrating significant activity against both the isolated enzyme and whole M. tuberculosis cells. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Inhibitor | Target | Assay Type | Substrate | IC50 (µM) | Reference |

| This compound (Representative) | Pks13-TE | Fluorescence | 4-MUH | 0.26 | [2] |

Table 2: In Vitro Anti-mycobacterial Activity

| Inhibitor | M. tuberculosis Strain | Assay Type | MIC (µg/mL) | MIC (µM) | Reference |

| This compound (Representative) | H37Rv (drug-susceptible) | Microplate Alamar Blue Assay | 0.03 - 0.06 | ~0.07 - 0.14 | [1] |

| This compound (Representative) | Drug-Resistant Strains | Microplate Alamar Blue Assay | Similar to H37Rv | - | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Pks13-TE Domain Expression and Purification

A robust protocol for obtaining pure and active Pks13-TE domain is crucial for enzymatic assays.

-

Cloning and Expression: The gene fragment encoding the Pks13-TE domain (e.g., residues 1451–1733 of Rv3800c) is cloned into an expression vector, often with an N-terminal cleavable tag (e.g., His-tag) for purification.[10][12] The construct is then transformed into a suitable E. coli expression strain.

-

Protein Production: The E. coli culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG). The culture is then incubated for a set period at a reduced temperature to enhance soluble protein expression.

-

Purification: The bacterial cells are harvested and lysed. The Pks13-TE protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[10] The affinity tag may then be cleaved, followed by further purification steps like size-exclusion chromatography to obtain a highly pure protein preparation.

Pks13-TE Enzymatic Activity Assay

The esterase activity of the Pks13-TE domain is commonly measured using a fluorogenic substrate.

-

Assay Principle: The assay utilizes the substrate 4-methylumbelliferyl heptanoate (4-MUH).[2][12] The Pks13-TE domain cleaves the ester bond of 4-MUH, releasing the fluorescent product 4-methylumbelliferone. The increase in fluorescence over time is proportional to the enzyme's activity.

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

A reaction mixture containing a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.0) and a fixed concentration of purified Pks13-TE (e.g., 0.5 µM) is prepared.[12]

-

Varying concentrations of this compound (dissolved in DMSO) are added to the wells, with a final DMSO concentration kept low (e.g., <1%) to avoid interference.

-

The reaction is initiated by the addition of 4-MUH substrate.

-

The fluorescence of 4-methylumbelliferone is monitored kinetically using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

The initial reaction velocities are calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is determined to assess its whole-cell activity.

-

Assay Principle: The Microplate Alamar Blue Assay (MABA) is a widely used method to determine the MIC of compounds against Mtb. Alamar Blue is a redox indicator that changes color from blue to pink in the presence of metabolically active cells.

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well plate containing Middlebrook 7H9 broth supplemented with OADC.

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for a defined period (e.g., 7 days).

-

Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.

-

The MIC is defined as the lowest concentration of the inhibitor that prevents a color change from blue to pink, indicating at least 90% inhibition of bacterial growth.[1]

-

Target Engagement and Validation: Selection of Resistant Mutants

To confirm that Pks13 is the cellular target of the inhibitor, spontaneous resistant mutants are selected and characterized.

-

Selection of Mutants: A large number of M. tuberculosis cells are plated on solid media containing the Pks13-TE inhibitor at a concentration several times its MIC (e.g., 10x MIC).[10][12]

-

Characterization of Mutants:

-

Resistant colonies that grow on the inhibitor-containing plates are isolated and propagated.

-

The MIC of the inhibitor against these resistant mutants is determined to confirm the resistance phenotype.

-

Genomic DNA is extracted from the resistant mutants, and the pks13 gene is sequenced to identify mutations.

-

The presence of mutations in the gene encoding the Pks13-TE domain in all resistant isolates provides strong evidence that Pks13 is the direct target of the inhibitor.[10][12]

-

Below is a workflow diagram for the experimental validation of this compound.

Caption: Experimental workflow for the validation of this compound.

Conclusion

This compound exemplifies a promising class of anti-tubercular agents that target the essential mycolic acid synthesis pathway. Its potent in vitro enzymatic and whole-cell activity, coupled with a well-defined mechanism of action, underscores the therapeutic potential of targeting the Pks13-TE domain. The detailed experimental protocols provided in this guide offer a framework for the continued discovery and development of novel Pks13 inhibitors, which are crucial in the global fight against tuberculosis.

References

- 1. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathway to synthesis and processing of mycolic acids in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GtR [gtr.ukri.org]

- 10. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Novel Pks13-TE Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and characterizing novel inhibitors of the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) thioesterase (TE) domain. Pks13 is a critical enzyme in the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall, making it a validated and attractive target for the development of new anti-tuberculosis therapeutics.[1][2][3][4] The protocols outlined below detail various high-throughput screening (HTS) and subsequent validation assays to facilitate the discovery of potent Pks13-TE inhibitors.

Introduction to Pks13-TE as a Drug Target

Polyketide synthase 13 (Pks13) is a large, multi-domain enzyme responsible for the final condensation step in mycolic acid synthesis.[5][6][7] This process involves the condensation of two long-chain fatty acids to form an α-alkyl β-ketoacyl thioester, which is then transferred to trehalose by the C-terminal thioesterase (TE) domain.[5][6] The essentiality of Pks13 for mycobacterial viability has been confirmed through genetic and chemical methodologies, positioning it as a key target for novel anti-tubercular drug discovery.[1][2][3] Several classes of inhibitors targeting the Pks13-TE domain, such as benzofurans and oxadiazoles, have been identified through HTS campaigns.[1][8] However, challenges such as cardiotoxicity associated with some early inhibitor series necessitate the discovery of new chemical scaffolds.[1][3]

High-Throughput Screening Strategies

A variety of HTS methodologies can be employed to screen large compound libraries for Pks13-TE inhibitory activity. These include biochemical assays utilizing fluorescent substrates and affinity-based screening methods like DNA-Encoded Chemical Library (DEL) screening.

Fluorescence-Based Thioesterase Activity Assay

This assay measures the enzymatic activity of the Pks13-TE domain through the cleavage of a fluorogenic substrate, 4-methylumbelliferyl heptanoate (4-MUH). While this assay has been utilized, it is known to have a poor signal-to-noise ratio due to the slow conversion rate of the substrate and its instability in solution.[9][10]

Experimental Workflow:

Caption: High-Throughput Screening Workflow for Pks13-TE Inhibitors.

Protocol: 4-MUH Thioesterase Assay

-

Compound Plating: Dispense test compounds from the screening library into all-black 384-well plates to a final assay concentration (e.g., 10-30 µM).[2] Include appropriate controls (e.g., DMSO for 100% activity, a known inhibitor for 0% activity).

-

Enzyme Preparation: Prepare a solution of purified Pks13-TE in an appropriate assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).[9]

-

Enzyme Addition: Add the Pks13-TE solution to the assay plates containing the compounds and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Substrate Preparation: Prepare a solution of 4-methylumbelliferyl heptanoate (4-MUH) in the assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the 4-MUH solution to the assay plates.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Primary hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50%).

DNA-Encoded Chemical Library (DEL) Screening

DEL screening is a powerful affinity-based method that allows for the simultaneous screening of billions of DNA-tagged compounds.[11][12] This approach identifies molecules that bind to the target protein, in this case, Pks13-TE.

Experimental Workflow:

Caption: DNA-Encoded Library (DEL) Screening Workflow for Pks13-TE.

Protocol: DEL Screening against Pks13-TE

-

Protein Immobilization: Immobilize purified His-tagged Pks13-TE onto an affinity matrix (e.g., Ni-NTA or His-cOmplete beads) in an imidazole-free buffer.[9][10]

-

Library Pooling and Incubation: Combine multiple DNA-encoded libraries (representing billions of unique compounds) and incubate with the immobilized Pks13-TE at various protein concentrations (e.g., 0.5, 2, and 10 µM).[9] Include control selections with the protein pre-complexed with a known inhibitor (e.g., TAM16) and a no-target control.[9]

-

Affinity Selection and Washing: Wash the affinity matrix extensively with a selection buffer (e.g., containing CHAPS as a detergent) to remove non-specifically bound library members.[9][10]

-

Elution: Elute the specifically bound compounds from the Pks13-TE, for instance, by heat denaturation.

-

PCR Amplification and Sequencing: Amplify the DNA tags of the eluted compounds via PCR and subject them to high-throughput sequencing.

-

Data Analysis and Hit Identification: Analyze the sequencing data to identify DNA tags that are significantly enriched in the Pks13-TE selections compared to the controls.

-

Hit Resynthesis and Validation: Resynthesize the identified hit compounds without the DNA tag ("off-DNA") and validate their inhibitory activity using biochemical and cellular assays.[9]

Hit Validation and Characterization

Following primary screening, hit compounds must undergo a series of validation and characterization assays to confirm their activity, determine their potency and mechanism of action, and assess their potential for further development.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This is determined by testing the compound over a range of concentrations in a biochemical assay.

Protocol: IC50 Determination using Affinity Probe Competition Assay

This assay is an alternative to the 4-MUH assay and can be more robust. It measures the ability of a test compound to compete with a fluorescently labeled probe that covalently binds to the active site of Pks13-TE.[9][10]

-

Assay Setup: In an all-black 384-well plate, add purified Pks13-TE in a suitable buffer (e.g., 100 mM Na phosphate, pH 7.4).[9][10]

-

Compound Titration: Add the test compounds in a serial dilution to achieve a range of final concentrations.

-

Probe Addition: Add a fluorescent serine hydrolase probe (e.g., ActivX TAMRA-FP) that covalently binds to the active site of Pks13-TE.[9][10]

-

Incubation: Incubate the plate to allow for competition between the test compound and the probe for binding to the enzyme.

-

Fluorescence Polarization Reading: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the probe by the inhibitor.

-

Data Analysis: Plot the fluorescence polarization signal against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Activity Assays

Validated hits from biochemical assays should be tested for their ability to inhibit the growth of M. tuberculosis.

Protocol: Microplate Alamar Blue Assay (MABA)

-

Bacterial Culture: Grow M. tuberculosis H37Rv to mid-log phase in an appropriate culture medium.

-

Compound Plating: Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculation: Inoculate the wells with a standardized suspension of M. tuberculosis.

-

Incubation: Incubate the plates for several days at 37°C.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for an additional 24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest compound concentration that prevents a color change from blue to pink, indicating inhibition of bacterial growth.[13]

On-Target Activity Confirmation

To confirm that the cellular activity of the inhibitors is due to the inhibition of Pks13, assays using engineered M. tuberculosis strains can be employed.

Protocol: Pks13 Hypomorph/Hypermorph Strain Assay

-

Strain Information: Utilize an engineered M. tuberculosis H37Rv strain where the native pks13 promoter is replaced with a tetracycline-repressible promoter.[9][10] In the absence of anhydrotetracycline (ATC), this strain becomes a Pks13 hypomorph (depleted Pks13 levels). In the presence of ATC, it becomes a hypermorph (increased Pks13 levels).[10]

-

MIC Determination: Determine the MIC of the test compounds against the wild-type H37Rv, the hypomorph strain (-ATC), and the hypermorph strain (+ATC).

-

Data Analysis: On-target inhibitors are expected to be more potent against the hypomorph strain (lower MIC) and less potent against the hypermorph strain (higher MIC) compared to the wild-type strain.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative compounds from different chemical series against Pks13-TE and M. tuberculosis.

Table 1: Inhibitory Activity of Novel Pks13-TE Inhibitors

| Compound ID | Chemical Series | Pks13-TE IC50 (µM) | M. tuberculosis H37Rv MIC (µM) | Reference |

| TAM16 | Benzofuran | Potent (exact value not stated) | 0.0313 | [9][10][13] |

| X20403 | Triazole-core (from DEL) | < 20 | Not Reported | [9][10] |

| X13045 | Aryl-halide derivative (from DEL) | 15 | Not Reported | [9][10] |

| X14146 | Oxadiazole (from DEL) | < 50 | Not Reported | [9][10] |

| Novel Oxadiazole Hits | Oxadiazole | Varies | < 1 | [1] |

| Coumestan 9 | Coumestan | Not Reported | < 0.0039 | [13] |

| Benzofuroquinolin-6-one 65 | Tetracyclic | Not Reported | 0.0313 - 0.0625 | [13] |

Note: This table is a compilation of data from multiple sources and serves as an example. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions between studies.

Signaling Pathway and Mechanism of Action

Pks13 is involved in the final, essential step of mycolic acid biosynthesis. Inhibitors of the Pks13-TE domain block the release and transfer of the newly synthesized mycolic acid precursor to trehalose, thereby disrupting the formation of the mycobacterial outer membrane.

Caption: Inhibition of Mycolic Acid Biosynthesis by Pks13-TE Inhibitors.

By providing these detailed protocols and workflows, we aim to equip researchers with the necessary tools to effectively screen for and characterize novel Pks13-TE inhibitors, ultimately contributing to the development of new and urgently needed treatments for tuberculosis.

References

- 1. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. [vivo.weill.cornell.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13. [scholars.duke.edu]

- 5. Structure and dynamics of the essential endogenous mycobacterial polyketide synthase Pks13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-electron microscopy structure of the di-domain core of Mycobacterium tuberculosis polyketide synthase 13, essential for mycobacterial mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 12. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered using DNA-Encoded Chemical Library Screening - X-Chem [x-chemrx.com]

- 13. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Co-crystallization Protocol for Pks13-TE with Small Molecule Inhibitors

This document provides a detailed protocol for the co-crystallization of the Mycobacterium tuberculosis Polyketide Synthase 13 Thioesterase (Pks13-TE) domain with a small molecule inhibitor, referred to herein as "inhibitor 4". The protocol is designed for researchers, scientists, and drug development professionals aiming to elucidate the structural basis of Pks13-TE inhibition.

Introduction

Polyketide Synthase 13 (Pks13) is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a validated target for novel anti-tuberculosis drugs.[1][2][3] The thioesterase (TE) domain of Pks13 catalyzes the final step of mycolic acid synthesis and is the target of several potent inhibitors.[1][2][4] Structural elucidation of Pks13-TE in complex with inhibitors is vital for structure-based drug design and optimization. This protocol outlines a generalized method derived from successful co-crystallization experiments of Pks13-TE with various inhibitors.[1][4][5]

Experimental Protocols

1. Protein Expression and Purification

Prior to crystallization trials, the Pks13-TE domain must be expressed and purified to a high degree of homogeneity. Standard protocols for expression in E. coli and subsequent purification via affinity and size-exclusion chromatography should be followed. A previously described method for Pks13-TE expression and purification can be found in related literature.[6]

2. Preparation of Reagents

-

Pks13-TE Protein Stock: Purified Pks13-TE should be concentrated to 15-20 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Inhibitor 4 Stock Solution: Prepare a 100 mM stock solution of inhibitor 4 by dissolving it in 100% DMSO.

-

Crystallization Buffer: Prepare a solution containing 0.1 M Tris-HCl, pH 8.5, and 1.8-2.0 M ammonium sulfate.[4][6]

-

Additive Solution: Prepare a stock solution of 10% (v/v) polypropylene glycol P-400 (PPG P-400).[4][6]

3. Co-crystallization Procedure (Sitting Drop Vapor Diffusion)

This protocol is adapted from previously successful co-crystallization experiments with Pks13-TE inhibitors.[1][4][6]

-

Protein-Inhibitor Complex Formation:

-

In a microcentrifuge tube, mix the purified Pks13-TE protein with the inhibitor 4 stock solution. A typical molar ratio of protein to inhibitor is 1:5 to 1:10.[2][5]

-

Incubate the mixture on ice for at least 30 minutes to allow for complex formation. Some protocols suggest pre-incubation prior to crystallization.[1][7]

-

-

Crystallization Plate Setup:

-

Use a 96-well sitting drop vapor diffusion plate.

-

Pipette 100 µL of the crystallization buffer into the reservoir of each well.

-

-

Droplet Preparation:

-

In the drop well, mix 1 µL of the Pks13-TE-inhibitor 4 complex with 1 µL of the reservoir solution.

-

For optimization, a screen around the initial condition can be set up by varying the concentration of ammonium sulfate and the percentage of PPG P-400 (from 2% to 5% v/v).[4]

-

-

Incubation:

-

Seal the crystallization plate and incubate at a constant temperature (e.g., 20°C).

-

Monitor the drops for crystal growth over several days to weeks.

-

4. Crystal Harvesting and Cryo-protection

-

Once crystals of suitable size are obtained, they need to be harvested and flash-cooled for X-ray diffraction analysis.

-

Prepare a cryo-protectant solution by supplementing the reservoir solution with 20-25% (v/v) glycerol or another suitable cryo-protectant.

-

Carefully transfer the crystal from the drop into the cryo-protectant solution for a few seconds.

-

Loop the crystal and flash-cool it in liquid nitrogen.

Data Presentation

The following table summarizes the crystallization conditions and structural data obtained for Pks13-TE in complex with various inhibitors, which can serve as a reference for the co-crystallization with inhibitor 4.

| Inhibitor | Crystallization Method | Protein Conc. | Buffer/Precipitant | Additive | Space Group | Resolution (Å) | PDB ID |

| TAM1 | Co-crystallization | 15-20 mg/mL | 0.1 M Tris-HCl pH 8.5, 1.8-2.0 M (NH₄)₂SO₄ | 2-5% PPG P-400 | P2₁2₁2 | 2.0 | 5V3X |

| TAM16 | Soaking | 15-20 mg/mL | 0.1 M Tris-HCl pH 8.5, 1.8-2.0 M (NH₄)₂SO₄ | 2-5% PPG P-400 | P2₁2₁2 | 1.9 | 5V3Y |

| Coumestan 8 | Co-crystallization | Not Specified | Not Specified | Not Specified | P2₁2₁2₁ | 1.94 | 7VJT |

| X20404 | Co-crystallization | Not Specified | Not Specified | Not Specified | P2₁2₁2 | 2.1 | 8TR4 |

| X20348 | Co-crystallization | Not Specified | Not Specified | Not Specified | P2₁2₁2₁ | 2.35 | 8TRY |

Visualizations

Diagram 1: Pks13 Signaling Pathway

Caption: Pks13 signaling pathway and the inhibitory action of inhibitor 4.

Diagram 2: Experimental Workflow for Co-crystallization

References

- 1. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

Application of Pks13-TE Inhibitor 4 in Tuberculosis Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global health. This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. Polyketide synthase 13 (Pks13), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, has emerged as a promising drug target. Pks13 catalyzes the final condensation step in the formation of mycolic acids, which are crucial components of the mycobacterial cell wall, contributing to its impermeability and the pathogen's virulence.[1] The thioesterase (TE) domain of Pks13 is particularly attractive for therapeutic intervention.

This document provides detailed application notes and protocols for the evaluation of Pks13-TE inhibitors, with a focus on a representative oxadiazole-based inhibitor, Pks13-TE inhibitor 4 (compound 44), and other key inhibitor classes.

This compound: An Overview

This compound belongs to an oxadiazole series of compounds identified as potent inhibitors of the Pks13-TE domain. While specific quantitative data for compound 44 is emerging, the oxadiazole scaffold has demonstrated significant antimycobacterial activity.[2] For a broader understanding, this document also includes data from other well-characterized Pks13-TE inhibitors, such as the benzofuran TAM16 and various coumestan derivatives.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative Pks13-TE inhibitors from different chemical classes.

Table 1: In Vitro Pks13-TE Enzymatic Inhibition

| Inhibitor (Class) | IC50 (µM) | Reference |

| TAM16 (Benzofuran) | 0.26 | [1] |

| X20403 (Triazole) | 0.057 | [2] |

| X20348 (Series 3) | 0.9 (TAMRA-based assay) | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

| Inhibitor (Class) | MIC (µg/mL) | Reference |

| TAM16 (Benzofuran) | 0.05 - 0.42 (MDR/XDR strains) | [4] |

| Coumestan 48 | 0.0039 (drug-susceptible) | [5] |

| Coumestan 50 | 0.0039 (drug-susceptible) | [5] |

| Coumestan 65 | 0.0313 - 0.0625 | [6] |

| X20404 (Triazole derivative) | 0.25 | [7] |

Table 3: Frequency of Resistance (FOR)

| Inhibitor | Frequency of Resistance | Reference |

| TAM16 | ~4.7 x 10-7 | [7] |

| X20404 | 4.7 x 10-7 | [7] |

| Isoniazid (control) | Significantly higher than Pks13-TE inhibitors | [7] |

Signaling Pathways and Experimental Workflows

Mycolic Acid Biosynthesis and Pks13-TE Inhibition

The following diagram illustrates the final condensation step of mycolic acid biosynthesis catalyzed by Pks13 and the point of inhibition by Pks13-TE inhibitors.

Caption: Mycolic acid biosynthesis pathway and Pks13-TE inhibition.

Experimental Workflow for Pks13-TE Inhibitor Evaluation

The following diagram outlines the general workflow for characterizing Pks13-TE inhibitors.

Caption: Workflow for evaluating Pks13-TE inhibitors.

Experimental Protocols

Pks13-TE Enzymatic Activity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against the thioesterase activity of Pks13-TE using the fluorogenic substrate 4-methylumbelliferyl heptanoate (4-MUH).

Materials:

-

Purified Pks13-TE enzyme

-

4-methylumbelliferyl heptanoate (4-MUH) (Sigma)

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer: 0.1 M Tris-HCl, pH 7.0

-

Test compound (e.g., this compound)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 1 µL of the diluted compound solutions to the respective wells. For the control (no inhibition), add 1 µL of DMSO.

-

Prepare a solution of Pks13-TE in assay buffer to a final concentration of 0.5 µM.

-

Add 50 µL of the Pks13-TE solution to each well containing the compound and incubate for 15 minutes at room temperature.

-